
L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- is a synthetic peptide composed of L-serine and multiple glycyl residues L-serine is a non-essential amino acid that plays a crucial role in protein synthesis, cell proliferation, and development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genetically engineered microorganisms are used to produce the peptide. This approach can be more cost-effective and scalable for industrial applications.
化学反応の分析
Types of Reactions
L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-serine can be oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming new bonds with other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group in L-serine can produce a keto group, while reduction can revert it to the original hydroxyl group.
科学的研究の応用
L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular processes.
Medicine: Explored for its potential neuroprotective effects and therapeutic applications in neurological diseases
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
作用機序
The mechanism of action of L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- involves its interaction with various molecular targets and pathways. L-serine acts as a precursor for neurotransmitters and other bioactive molecules. It activates glycine receptors and upregulates PPAR-γ, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
D-Serine: A stereoisomer of L-serine with similar but distinct biological functions.
Glycine: A simpler amino acid that also acts as a neurotransmitter.
Alanine: Another non-essential amino acid with different metabolic roles.
Uniqueness
L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- is unique due to its specific peptide sequence, which imparts distinct chemical and biological properties. Its ability to form complex structures and participate in various biochemical pathways sets it apart from simpler amino acids .
特性
CAS番号 |
192805-56-4 |
|---|---|
分子式 |
C22H36N10O13 |
分子量 |
648.6 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C22H36N10O13/c23-1-13(35)24-2-14(36)25-4-16(38)28-7-19(41)31-11(9-33)21(43)30-6-18(40)27-3-15(37)26-5-17(39)29-8-20(42)32-12(10-34)22(44)45/h11-12,33-34H,1-10,23H2,(H,24,35)(H,25,36)(H,26,37)(H,27,40)(H,28,38)(H,29,39)(H,30,43)(H,31,41)(H,32,42)(H,44,45)/t11-,12-/m0/s1 |
InChIキー |
YBRPVOYXPRXYEC-RYUDHWBXSA-N |
異性体SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
正規SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene](/img/structure/B12567134.png)
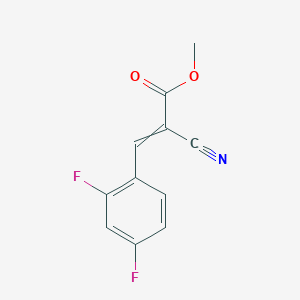
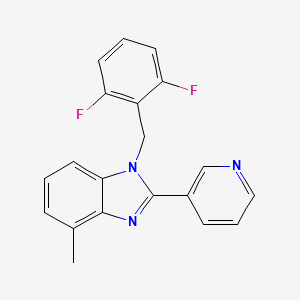
![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)


![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
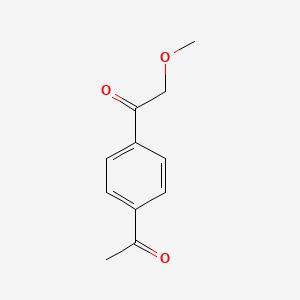
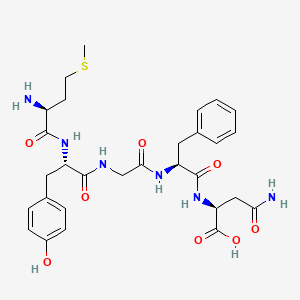
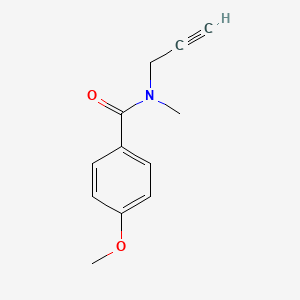

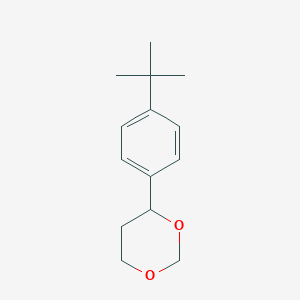
![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
